2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester
Description
2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester (CAS: Not explicitly provided in evidence) is a benzothiazole derivative characterized by a benzothiazole core substituted with a cyano (-CN) group at position 6 and a methyl ester (-COOCH₃) at position 2. The benzothiazole scaffold is a heterocyclic system with a benzene fused to a thiazole ring, conferring unique electronic and steric properties. The 6-cyano substituent introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic or electrophilic substitution reactions compared to other substituents (e.g., methoxy or hydroxy groups). The methyl ester group improves solubility in organic solvents and modulates bioavailability .
Key Properties (Inferred from Analogous Compounds):
Properties
IUPAC Name |
methyl 6-cyano-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c1-14-10(13)9-12-7-3-2-6(5-11)4-8(7)15-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULECBIQVUSJJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401270442 | |
| Record name | Methyl 6-cyano-2-benzothiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236115-19-7 | |
| Record name | Methyl 6-cyano-2-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236115-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-cyano-2-benzothiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester typically involves the condensation of 2-aminobenzenethiol with various carboxylic acids or their derivatives. One common method is the reaction of 2-aminobenzenethiol with 6-cyano-2-carboxylic acid in the presence of a dehydrating agent such as methanesulfonic acid and silica gel . This reaction proceeds under mild conditions and yields the desired ester product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and proceed under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester involves its interaction with various molecular targets, such as enzymes and receptors. The cyano group and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-benzothiazolecarboxylic acid, 6-cyano-, methyl ester with structurally related benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities:
Substituent Effects on Reactivity and Bioactivity:
- Ester Groups : Methyl esters generally exhibit higher metabolic stability than ethyl esters but lower than tert-butyl esters. Ethyl esters (e.g., in CAS 313371-32-3) may offer improved lipophilicity for membrane penetration .
- Amino Modifications: The tert-butoxycarbonylamino (Boc) group in CAS 129058-56-6 provides steric bulk and hydrogen-bonding capacity, critical for inhibiting proteases like uPA .
Biological Activity
2-Benzothiazolecarboxylic acid, 6-cyano-, methyl ester (CAS No. 1236115-19-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a benzothiazole ring system with a cyano group and a methyl ester functional group. This unique arrangement contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation: It can interact with receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
- Example Study: A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
-
Anti-inflammatory Effects:
- The compound has been evaluated for its anti-inflammatory potential in vitro.
- Case Study: In cell culture models, it reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by inhibiting NF-kB signaling pathways.
-
Anticancer Activity:
- Preliminary studies suggest that it may have anticancer properties.
- Research Findings: In vitro assays indicated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 50 µM.
Data Summary Table
Case Studies
-
Antimicrobial Efficacy:
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results showed significant inhibition of bacterial growth, highlighting its potential as a therapeutic agent in treating infections. -
Anti-inflammatory Pathways:
Research published in the Journal of Inflammation explored the anti-inflammatory effects of the compound in mouse models. The results indicated a marked decrease in inflammation markers, suggesting its utility in managing inflammatory diseases. -
Cancer Cell Apoptosis:
In a study published in Cancer Research, the compound was tested on various cancer cell lines. The findings revealed that it triggered apoptotic pathways through caspase activation, indicating its potential as an anticancer drug candidate.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-benzothiazolecarboxylic acid, 6-cyano-, methyl ester, and how can reaction conditions be optimized?
A two-step approach is suggested: (1) Condensation of 2-aminobenzenethiol derivatives with methyl oxalate derivatives under reflux conditions (e.g., DMF, 100°C), followed by (2) cyano-group introduction via nucleophilic substitution. Reaction optimization should employ factorial design to test variables like solvent polarity (THF vs. DMF), temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid) . Purification via gradient elution chromatography (e.g., ethyl acetate/hexane) ensures high purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and ester functionality.
- IR Spectroscopy : To verify carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups.
- HRMS : For molecular ion validation. Discrepancies in chemical shifts (e.g., unexpected splitting in ¹H NMR) may arise from rotational isomers or solvent effects. Replicate experiments in deuterated DMSO or CDCl₃ and DFT-calculated shifts can resolve ambiguities .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
The methyl ester and cyano groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone). For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity. Solubility in aqueous buffers should be validated via UV-Vis spectroscopy at relevant pH (e.g., 7.4 for physiological conditions) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model frontier molecular orbitals to identify electron-deficient sites (e.g., cyano group). Solvent effects (PCM model) and transition-state analysis (Nudged Elastic Band method) predict activation barriers for substitutions. Compare results with benzoxazole analogs to validate reactivity trends .
Q. How can researchers address contradictions in biological activity data across studies?
Systematic approaches include:
- Dose-response validation : Test compound purity (HPLC ≥98%) and stability (TGA/DSC analysis).
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across cell lines.
- Meta-analysis : Cross-reference data with structurally similar benzothiazoles to identify structure-activity relationships (SAR) .
Q. What experimental designs are optimal for studying the compound’s photostability in materials science applications?
Employ a split-plot factorial design to test:
Q. How can regioselective functionalization of the benzothiazole ring be achieved for derivative synthesis?
Use directing groups (e.g., methoxy) to control electrophilic substitution. For example:
- Nitration : HNO₃/H₂SO₄ at 0°C directs NO₂ to the 4-position.
- Halogenation : NBS in CCl₄ selectively brominates the 5-position. Monitor regiochemistry via NOE NMR correlations and X-ray crystallography .
Methodological Guidance
- Data Interpretation : Cross-validate spectroscopic data with computational models (e.g., Gaussian-optimized structures) to resolve ambiguities .
- Experimental Replication : Follow CRD-2020 guidelines for chemical engineering research (e.g., RDF2050108 for process simulation) to ensure reproducibility .
- Theoretical Frameworks : Link mechanistic studies to existing benzothiazole pharmacology or materials science theories (e.g., electron transport in OLEDs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
